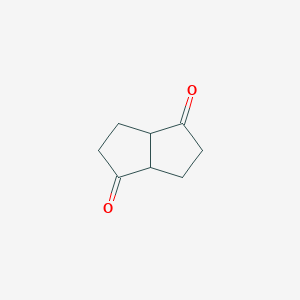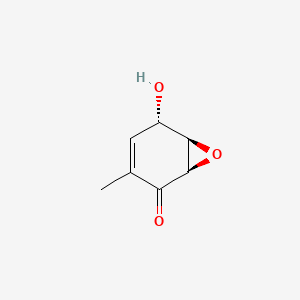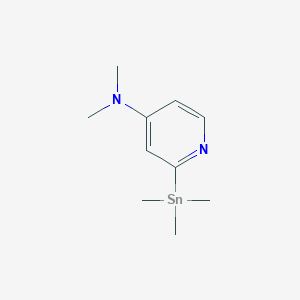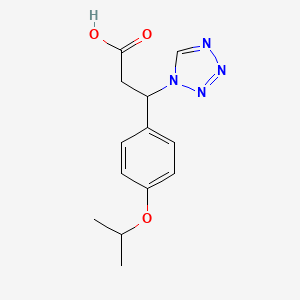
2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione
Overview
Description
The compound of interest, 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione, is a chemical structure that can be related to various derivatives and analogs studied in the provided papers. While the exact compound is not directly mentioned, the papers discuss related structures and reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
Paper outlines a synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles, leading to various derivatives. This method could potentially be adapted for the synthesis of 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione by altering the starting materials and reaction conditions to suit the specific structure of the target compound.
Molecular Structure Analysis
In paper , the crystal structures of two hexahydro acridine-1,8-dione derivatives are described. The analysis of the crystal structures reveals that the compounds adopt specific conformations, such as half-chair and boat conformations, which are common in cyclic structures. This information can be useful when predicting the molecular structure of 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione, as it may also exhibit similar conformations due to its cyclic nature.
Chemical Reactions Analysis
The study in paper investigates the products of the OH radical-initiated reaction of 3-hexene-2,5-dione, which is structurally similar to the compound of interest. The reaction proceeds through the addition of an OH radical and subsequent reactions with NO to form various products. This study provides a basis for understanding how 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione might react under similar conditions, particularly in the presence of radicals and oxidizing agents.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione, they provide data on related compounds that can be extrapolated. For instance, the molecular weights, crystal structures, and conformational details provided in papers and can help predict the solubility, melting point, and stability of the compound of interest. Additionally, the reactivity patterns observed in paper can inform on the potential chemical behavior of 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione in various environments.
Scientific Research Applications
Optical Properties and Synthetic Applications
Diketopyrrolopyrroles, closely related to the molecular structure of 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione, are noted for their wide range of applications in high-quality pigments and optical devices due to their excellent optical properties. These compounds are integral in the development of field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their significance lies in the ability to undergo straightforward synthesis, exhibit good stability, and achieve near-unity fluorescence quantum yield. This combination of characteristics ensures their continued relevance in optical and electronic applications, pushing forward the boundaries of material science and engineering (Grzybowski & Gryko, 2015).
Bioactive Compound Synthesis
1,4-Dihydropyridines (DHPs), which share structural motifs with 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione, play a crucial role in synthetic organic chemistry due to their presence in many bioactive molecules. The synthesis of these compounds through Hantzsch Condensation reaction underscores the importance of efficient and environmentally benign methods in creating biologically active compounds. Such developments are vital in medicinal chemistry, highlighting the ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles (Sohal, 2021).
Environmental and Industrial Applications
The study of astaxanthin, a compound related to 2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione, illuminates its broad utility in nutritional supplements, antioxidants, and anticancer agents. Its significant biological activity, coupled with its role in preventing various diseases, underscores the diverse applications of similar molecular structures in health and environmental sustainability. The environmentally friendly nature of such compounds, coupled with their potential in renewable resource-based products, marks an important step towards sustainable industrial practices (Ambati et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,3,3a,5,6,6a-hexahydropentalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-1-5-6(7)2-4-8(5)10/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNTLZNPCCYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311829 | |
| Record name | 2,3,3a,5,6,6a-hexahydropentalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,5,6,6a-Hexahydropentalene-1,4-dione | |
CAS RN |
77483-80-8 | |
| Record name | NSC245872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,3a,5,6,6a-hexahydropentalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octahydropentalene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxo-3-[3-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B3031768.png)



![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)




![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)



